Donafenib - 1130115-44-4

Donafenib

Catalog Number: EVT-288215
CAS Number: 1130115-44-4
Molecular Formula: C21H16ClF3N4O3
Molecular Weight: 467.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Donafenib is a novel multikinase inhibitor developed as a deuterated derivative of Sorafenib. [] It acts as an anti-tumor agent, specifically targeting Raf kinase and various receptor tyrosine kinases (RTKs). [] Donafenib has emerged as a promising therapeutic option for advanced hepatocellular carcinoma (HCC) and has shown potential in treating radioiodine-refractory differentiated thyroid cancer (RAIR-DTC). [, , ] Its superior efficacy and favorable safety profile compared to Sorafenib have led to its approval as a first-line treatment for unresectable HCC by the National Medical Products Administration (NMPA) of China. [, ]

Mechanism of Action

Scientific research has primarily explored the application of Donafenib in treating advanced HCC and RAIR-DTC. [, , ]

Hepatocellular Carcinoma (HCC)

Numerous studies have demonstrated the efficacy of Donafenib in treating unresectable or metastatic HCC. [, , , , , , , , , ] A phase II/III trial (ZGDH3) revealed that Donafenib significantly prolonged overall survival (OS) compared to Sorafenib in Chinese patients, showcasing its superior efficacy. [, , , , ] Studies also explored the effectiveness of Donafenib in combination therapies, such as with transarterial chemoembolization (TACE), immune checkpoint inhibitors (ICIs), and hepatic artery infusion chemotherapy (HAIC), showing promising results in enhancing treatment outcomes. [, , , , , , , , , , , , , , , , , , ] These combinatorial approaches demonstrate the potential of Donafenib to improve the management of HCC.

Radioiodine-Refractory Differentiated Thyroid Cancer (RAIR-DTC)

Donafenib has shown potential as a new treatment option for patients with progressive RAIR-DTC. [, ] A phase II trial indicated its effectiveness in improving progression-free survival (PFS), objective response rate (ORR), and disease control rate (DCR) in these patients. [] A phase III trial further confirmed Donafenib's clinical benefits in RAIR-DTC, showing improved PFS, ORR, and DCR compared to placebo. [] These findings highlight the potential of Donafenib in addressing the unmet need for effective therapies in managing RAIR-DTC.

Applications

Limited research has explored the use of Donafenib in treating metastatic colon cancer, with one case report showing a partial response to Donafenib as a third-line therapy. [] This observation suggests potential applications of Donafenib beyond HCC and RAIR-DTC. Further investigation is needed to determine its efficacy in other types of cancer.

Properties

CAS Number

1130115-44-4

Product Name

Sorafenib-d3

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-(trideuteriomethyl)pyridine-2-carboxamide

Molecular Formula

C21H16ClF3N4O3

Molecular Weight

467.8 g/mol

InChI

InChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)/i1D3

InChI Key

MLDQJTXFUGDVEO-FIBGUPNXSA-N

SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

Donafenib; CM-4307; CM 4307; CM4307.

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.